molecular formula C21H31N3O2 B11816568 tert-Butyl cyclohexyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)carbamate

tert-Butyl cyclohexyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)carbamate

Cat. No.: B11816568
M. Wt: 357.5 g/mol
InChI Key: CJJMMOCTWOKVBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl cyclohexyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)carbamate is a carbamate derivative featuring a bicyclic 3,4,5,6-tetrahydro-[2,3'-bipyridin] core, a tert-butyl carbamate group, and a cyclohexyl substituent.

Properties

Molecular Formula

C21H31N3O2

Molecular Weight

357.5 g/mol

IUPAC Name

tert-butyl N-cyclohexyl-N-[5-(2,3,4,5-tetrahydropyridin-6-yl)pyridin-2-yl]carbamate

InChI

InChI=1S/C21H31N3O2/c1-21(2,3)26-20(25)24(17-9-5-4-6-10-17)19-13-12-16(15-23-19)18-11-7-8-14-22-18/h12-13,15,17H,4-11,14H2,1-3H3

InChI Key

CJJMMOCTWOKVBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1CCCCC1)C2=NC=C(C=C2)C3=NCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl cyclohexyl(3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-yl)carbamate typically involves multiple steps, starting with the preparation of the individual components. The cyclohexyl ring can be synthesized through hydrogenation of benzene, while the tetrahydro-bipyridin moiety can be prepared via a series of cyclization reactions. The final step involves the coupling of these components with tert-butyl isocyanate under controlled conditions to form the desired carbamate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. The use of automated reactors and continuous flow systems can further enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl cyclohexyl(3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or alcohols. Substitution reactions can produce a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl cyclohexyl(3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-yl)carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to form stable carbamate bonds makes it useful in the design of enzyme inhibitors and other bioactive molecules.

Medicine

In medicine, tert-Butyl cyclohexyl(3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-yl)carbamate has potential applications as a drug candidate. Its unique structure allows it to interact with specific molecular targets, making it a promising lead compound for the development of new therapeutics.

Industry

In industry, this compound can be used in the production of polymers and other materials. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of high-performance materials.

Mechanism of Action

The mechanism of action of tert-Butyl cyclohexyl(3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form stable covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. The molecular pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Implications

  • Cyclohexyl vs.
  • Bipyridin Core : The 3,4,5,6-tetrahydro-[2,3'-bipyridin] system may offer conformational flexibility and hydrogen-bonding sites absent in pyrimidine-based analogs .
  • Biological Activity (Speculative) : Fluorophenyl and pyrimidine analogs show relevance in kinase inhibition or receptor binding; the target compound’s bipyridin core could target similar pathways .

Biological Activity

tert-Butyl cyclohexyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)carbamate is a complex organic compound that belongs to the class of carbamates. Its unique structure combines a tert-butyl group, a cyclohexyl moiety, and a tetrahydrobipyridine unit, suggesting potential pharmacological applications due to its diverse biological activities. This article reviews the biological activity of this compound based on various studies and research findings.

  • Molecular Formula : C21H31N3O2
  • Molecular Weight : 357.5 g/mol
  • Structure : The compound features a bipyridine structure that may interact with various biological targets, enhancing its therapeutic potential.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties due to the bipyridine structure which can chelate metal ions and disrupt microbial cell functions.
  • CNS Activity : The compound may influence central nervous system (CNS) functions, potentially acting as an antidepressant or anxiolytic agent.
  • Enzyme Inhibition : Similar carbamate derivatives have shown enzyme inhibitory effects, which could be relevant for therapeutic applications against various diseases.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological ActivityUnique Aspects
1. 4-(1-Piperidinyl)pyridineContains piperidineAntidepressant effectsFocus on CNS activity
2. 2-(Bipyridin-2-yl)phenolBipyridine coreAntimicrobial propertiesStrong metal chelation
3. N,N-Diethylcarbamoyl chlorideCarbamate derivativeInhibitor for enzymesUsed in synthetic pathways

The uniqueness of this compound lies in its specific structural arrangement that combines both cyclic and acyclic components while potentially offering distinct biological activities not observed in other derivatives.

Case Study: Antimicrobial Properties

A study investigated the antimicrobial effectiveness of several bipyridine derivatives against common pathogens. The results indicated that compounds with structural similarities to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. This suggests that further exploration into its antimicrobial properties could yield promising therapeutic agents.

Case Study: CNS Effects

Another research focused on the CNS effects of related compounds demonstrated that certain bipyridine derivatives can enhance serotonin receptor activity. Given the structural similarities to this compound, it is hypothesized that this compound may also exhibit similar effects.

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Receptor Binding : The bipyridine moiety may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
  • Metal Chelation : The ability to chelate metal ions could disrupt essential processes in microbial cells or alter enzyme functions.
  • Structural Stability : The presence of both cyclic and acyclic structures enhances stability and bioavailability in biological systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.